molecular formula C16H12N4O2 B10840254 1-Benzyl-1H-1,3,4b,9-tetraaza-fluorene-2,4-dione

1-Benzyl-1H-1,3,4b,9-tetraaza-fluorene-2,4-dione

Cat. No.: B10840254
M. Wt: 292.29 g/mol
InChI Key: JHTRSVKUCQEETB-UHFFFAOYSA-N
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Description

1-Benzyl-1H-1,3,4b,9-tetraaza-fluorene-2,4-dione is a complex organic compound with the molecular formula C24H17N7O This compound is known for its unique structure, which includes a tetraaza-fluorene core

Preparation Methods

The synthesis of 1-Benzyl-1H-1,3,4b,9-tetraaza-fluorene-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzylamine with a suitable fluorene derivative under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .

Chemical Reactions Analysis

1-Benzyl-1H-1,3,4b,9-tetraaza-fluorene-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

1-Benzyl-1H-1,3,4b,9-tetraaza-fluorene-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-1H-1,3,4b,9-tetraaza-fluorene-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity. For example, it has been shown to interact with adenosine receptors, influencing cellular signaling pathways . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Benzyl-1H-1,3,4b,9-tetraaza-fluorene-2,4-dione can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H12N4O2

Molecular Weight

292.29 g/mol

IUPAC Name

1-benzylpurino[7,8-a]pyridine-2,4-dione

InChI

InChI=1S/C16H12N4O2/c21-15-13-14(17-12-8-4-5-9-19(12)13)20(16(22)18-15)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,21,22)

InChI Key

JHTRSVKUCQEETB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)NC2=O)N4C=CC=CC4=N3

Origin of Product

United States

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